1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane
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Overview
Description
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can be achieved through several methods:
Halogenation of Cyclobutane Derivatives: Starting from cyclobutane, a halogenation reaction can introduce the bromomethyl group. This can be followed by an alkylation reaction to introduce the 2-methoxyethyl group.
Grignard Reaction: A Grignard reagent can be used to introduce the bromomethyl group onto a cyclobutane ring, followed by a reaction with an appropriate electrophile to add the 2-methoxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride and hydrogen gas with a palladium catalyst can be used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and cyclobutanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C8H15BrO |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethyl)cyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
AWZIKLFAXVQNFF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)CBr |
Origin of Product |
United States |
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